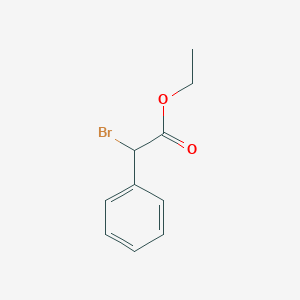

Ethyl alpha-bromophenylacetate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl alpha-bromophenylacetate can be synthesized through the bromination of ethyl phenylacetate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the α-position of the phenylacetic acid ester .

Industrial Production Methods

In industrial settings, the production of ethyl bromophenylacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl alpha-bromophenylacetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in ethyl bromophenylacetate can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Reduction Reactions: The compound can be reduced to ethyl phenylacetate using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: This compound can be oxidized to ethyl phenylacetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents such as ethanol or water, with the nucleophile added in excess.

Reduction Reactions: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).

Oxidation Reactions: Performed in acidic or basic aqueous solutions, depending on the oxidizing agent used.

Major Products Formed

Substitution Reactions: Products include ethyl phenylacetate derivatives with different substituents replacing the bromine atom.

Reduction Reactions: The major product is ethyl phenylacetate.

Oxidation Reactions: The primary product is ethyl phenylacetic acid.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

EBPA serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions allows for the introduction of functional groups into organic molecules.

Polymer Chemistry

EBPA is extensively used as an initiator for the polymerization of several monomers:

- Methyl Methacrylate (MMA) : EBPA initiates the polymerization of MMA, leading to poly(methyl methacrylate), a widely used thermoplastic.

- Trimethylolpropane Triacrylate (TMPTA) : It facilitates the production of cross-linked polymers used in coatings and adhesives.

- Dimethyl (Methacryloyloxymethyl) Phosphonate : EBPA is also involved in the polymerization of phosphonates, which are significant in materials science.

Case Study 1: Polymerization of MMA

In a study published by Wang et al., EBPA was demonstrated to initiate the bulk radical polymerization of MMA under thermal conditions. The results indicated that the polymerizations were well-controlled, achieving low polydispersity indices (Đ ≤ 1.15) .

Case Study 2: Substitution Reactions

EBPA has been utilized in substitution reactions where the bromine atom is replaced by nucleophiles such as hydroxide ions or amines. This property allows it to act as an alkylating agent, facilitating various organic transformations .

Wirkmechanismus

The mechanism of action of ethyl bromophenylacetate involves its ability to act as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various substitution reactions with nucleophiles. In polymerization reactions, ethyl bromophenylacetate initiates the formation of radicals, which then propagate the polymerization process .

Vergleich Mit ähnlichen Verbindungen

Ethyl alpha-bromophenylacetate can be compared with other similar compounds such as:

Methyl bromophenylacetate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

Ethyl chlorophenylacetate: Contains a chlorine atom instead of a bromine atom, leading to different reactivity and applications.

Ethyl iodophenylacetate: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.

This compound is unique due to its specific reactivity and applications in polymer chemistry and organic synthesis, making it a valuable compound in various scientific and industrial fields .

Biologische Aktivität

Ethyl alpha-bromophenylacetate (EBPA), with the molecular formula C10H11BrO2, is a compound that has garnered attention for its diverse applications in organic synthesis and polymer chemistry. Its biological activity, while primarily linked to its role as a chemical initiator, also includes implications in various biochemical processes. This article delves into the biological activity of EBPA, summarizing its mechanisms of action, applications, and relevant research findings.

EBPA functions primarily as an initiator in polymerization reactions . It is particularly effective in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and other light-induced polymerization methods. The compound generates radicals that facilitate the growth of polymer chains, making it a crucial component in the synthesis of various polymers.

Key Properties

- Molecular Weight : 243.10 g/mol

- Boiling Point : 89-92 °C at 0.9 mmHg

- Density : 1.389 g/mL at 25 °C

Applications in Polymer Chemistry

EBPA is widely utilized in the synthesis of various polymers, including:

- Methyl Methacrylate (MMA) : EBPA serves as an initiator for MMA polymerization, leading to the formation of poly(methyl methacrylate), a widely used thermoplastic.

- Dimethyl (Methacryloyloxymethyl) Phosphonate : Its application extends to the polymerization of phosphonates, which are important in materials science.

- Trimethylolpropane Triacrylate (TMPTA) : Used in producing cross-linked polymers for coatings and adhesives.

Substitution Reactions

EBPA can undergo substitution reactions where the bromine atom is replaced by nucleophiles such as hydroxide or amines. This property allows it to act as an alkylating agent in various organic reactions.

Reduction and Oxidation Reactions

- Reduction : Can be reduced to ethyl phenylacetate using reducing agents like lithium aluminum hydride.

- Oxidation : It can be oxidized to form ethyl phenylacetic acid using oxidizing agents such as potassium permanganate.

Case Study 1: Polymerization Kinetics

A study investigated the kinetics of polymerization using EBPA as an initiator under varying light conditions. The results indicated that EBPA exhibited high initiator efficiency, leading to controlled polymer growth with minimal side reactions. The study highlighted the importance of light intensity and wavelength in optimizing polymer yields.

Case Study 2: Environmental Impact on Efficacy

Research has shown that environmental factors such as solvent choice and temperature significantly affect the efficacy of EBPA in polymerization reactions. For instance, using different solvents influenced the rate of radical generation and subsequent polymer chain growth.

Comparative Analysis with Similar Compounds

| Compound | Structure | Key Differences |

|---|---|---|

| This compound | C10H11BrO2 | Contains bromine; used as a radical initiator |

| Methyl bromophenylacetate | C10H11BrO2 (methyl ester) | Methyl group instead of ethyl; different reactivity |

| Ethyl chlorophenylacetate | C10H11ClO2 | Contains chlorine; less reactive than bromine |

| Ethyl iodophenylacetate | C10H11IO2 | Iodine is larger and more reactive than bromine |

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing ethyl alpha-bromophenylacetate with high purity?

- Methodology : Use bromination of ethyl phenylacetate under controlled conditions. Key parameters include temperature (optimized at 0–5°C to avoid side reactions), stoichiometric excess of brominating agents (e.g., N-bromosuccinimide), and inert atmosphere (N₂/Ar) to prevent oxidation . Purification via vacuum distillation (89–92°C at 0.9 mmHg) ensures removal of unreacted bromine and byproducts .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store under inert gas (N₂/Ar) at 2–8°C in moisture-resistant containers due to its sensitivity to hydrolysis . Use chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved clothing during handling to mitigate corrosive risks .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- Purity : GC-MS or HPLC with UV detection (λ = 254 nm) to quantify isomers and impurities .

- Structural confirmation : ¹H/¹³C NMR (e.g., δ ~4.2 ppm for ester -OCH₂CH₃) and FT-IR (C=O stretch at ~1740 cm⁻¹) .

- Physical properties : Refractometry (n²⁰/D >1.539) and density measurements (1.389 g/mL at 25°C) .

Q. How can researchers mitigate risks during scale-up synthesis?

- Methodology : Implement gradual scaling (e.g., 10x increments) with rigorous monitoring of exothermic reactions. Use jacketed reactors for temperature control and inline FT-IR for real-time reaction tracking .

Advanced Research Questions

Q. How do structural isomers of bromophenylacetic acid derivatives affect reaction outcomes in cross-coupling reactions?

- Methodology : Compare reactivity of ortho-, meta-, and para-bromo isomers in Suzuki-Miyaura couplings. For example, 4-bromophenylacetic acid ethyl ester (ASE2497) shows higher yields (≥85%) with Pd(PPh₃)₄ due to steric and electronic effects . Use DFT calculations to model transition states and explain regioselectivity .

Q. What experimental biases arise in pharmacological studies using this compound as an intermediate?

- Methodology : Assess methodological quality via Schulz et al. (1995) criteria:

- Allocation concealment : Use centralized randomization to avoid selection bias.

- Blinding : Double-blind protocols for in vivo studies to reduce performance bias.

- Data integrity : Trials with unclear allocation concealment overestimate efficacy by 30–41% .

Q. How can enantiomeric purity of this compound impact downstream applications in chiral synthesis?

- Methodology : Resolve racemic mixtures using chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases. Enantiomeric excess (ee) >98% is critical for asymmetric synthesis of APIs like amphetamine precursors .

Q. What strategies resolve discrepancies in reported melting points (35–38°C vs. 29–31°C) for ethyl bromophenylacetate derivatives?

- Methodology :

- Reanalysis : Recrystallize from hexane/EtOAc and validate via DSC.

- Isomer identification : LC-MS to detect trace isomers (e.g., 4-bromo vs. 2-bromo derivatives) that depress melting points .

Q. How do solvent polarity and catalyst choice influence the efficiency of bromophenylacetate esterifications?

- Methodology : Screen solvents (DMF, THF, toluene) with Brønsted acids (H₂SO₄) or enzymes (Candida antarctica lipase B). Polar aprotic solvents increase reaction rates (k = 0.15 min⁻¹ in DMF vs. 0.03 in toluene) but may promote racemization .

Q. What are the limitations of using this compound in radical polymerization studies?

- Methodology : Evaluate chain-transfer constants (Cₜ) via Mayo equation. The bromine atom acts as a chain-transfer agent, reducing polymer molecular weight (Mw < 10 kDa). Use controlled/living polymerization (RAFT) to mitigate this .

Q. Key Notes

Eigenschaften

IUPAC Name |

ethyl 2-bromo-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTKLDMYHTUESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041951 | |

| Record name | Ethyl bromophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2882-19-1, 2216-90-2 | |

| Record name | Ethyl α-bromobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2882-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (1)-bromophenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl bromophenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2882-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl bromophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (±)-bromophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl bromophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BROMOPHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N3C9JY41X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.